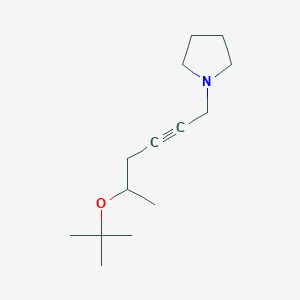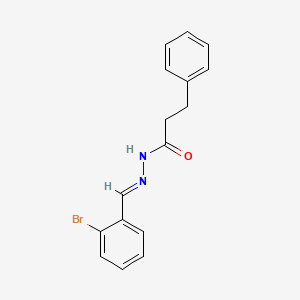
1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine
Descripción general
Descripción
1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine, also known as TBHP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that has a unique structure, which makes it a promising candidate for various research studies.
Aplicaciones Científicas De Investigación
1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine is in the field of organic synthesis. 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine can be used as an oxidizing agent in organic synthesis reactions to convert alcohols to aldehydes and ketones. Additionally, 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine can be used in the synthesis of various heterocyclic compounds.
1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine has also been studied for its potential applications in the field of pharmacology. It has been found that 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine can act as an inhibitor of acetylcholinesterase, which is a key enzyme involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have potential therapeutic effects in the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine involves the formation of a covalent bond between the pyrrolidine ring and the active site of acetylcholinesterase. This covalent bond leads to the inhibition of the enzyme, which results in an increase in the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine has been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine in lab experiments is its simplicity of synthesis. Additionally, 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine has been found to be relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine in lab experiments is its potential toxicity. Care should be taken when handling 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine, and appropriate safety measures should be implemented.
Direcciones Futuras
There are several future directions for the study of 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine. One potential direction is the development of new synthetic routes for the production of 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine. Additionally, further studies can be carried out to investigate the potential therapeutic effects of 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine in the treatment of Alzheimer's disease. Furthermore, 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine can be studied for its potential applications in the field of catalysis and as a reagent in organic synthesis reactions.
Conclusion
In conclusion, 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine is a promising compound that has potential applications in various fields of scientific research. Its unique structure and properties make it a promising candidate for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine have been discussed in this paper. Further studies are needed to fully understand the potential of 1-(5-tert-butoxy-2-hexyn-1-yl)pyrrolidine in various fields of scientific research.
Propiedades
IUPAC Name |
1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-13(16-14(2,3)4)9-5-6-10-15-11-7-8-12-15/h13H,7-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLCCGKIDKUMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCCC1)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5561052 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[4-methyl-8-(methylthio)-2-quinolinyl]-3-piperidinyl}methanol](/img/structure/B3866740.png)
![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3866748.png)
![2-[(7-chloro-4-methyl-2-quinolinyl)(propyl)amino]ethanol](/img/structure/B3866753.png)
![5-(3-chlorophenyl)-2-furaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3866757.png)
![4-biphenylyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B3866765.png)

![4-(dimethylamino)benzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3866773.png)
![N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B3866780.png)
![N'~1~,N'~5~-bis[(5-methyl-2-furyl)methylene]pentanedihydrazide](/img/structure/B3866788.png)

![N'-[4-(benzyloxy)benzylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3866810.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(1-naphthyloxy)propanohydrazide](/img/structure/B3866814.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-amine](/img/structure/B3866821.png)
